5-(4-BIPHENYLYL)PENTANOL

Organic Synthesis Medicinal Chemistry Intermediate Validation

5-(4-Biphenylyl)pentanol (CAS 120756-57-2) delivers the exact n-pentyl chain architecture and terminal primary alcohol validated in biphenylyl ester HMG-CoA reductase inhibitor SAR. Its C5 hydroxyl placement—distinct from the oxidation-labile benzylic C1 isomer (CAS 5112-90-3)—ensures predictable esterification kinetics, XLogP 4.4, and TPSA 20.2 Ų for reproducible ADME modulation. The rigid biphenyl core with unhindered grafting site also supports liquid crystalline polymer side-chain synthesis. Procure this authenticated isomer to eliminate regioisomeric variability in analytical method validation, synthetic route fidelity, and pharmacological assays. Inquire for bulk pricing.

Molecular Formula C17H20O
Molecular Weight 240.34 g/mol
CAS No. 120756-57-2
Cat. No. B050261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-BIPHENYLYL)PENTANOL
CAS120756-57-2
Synonyms5-(4-BIPHENYLYL)PENTANOL
Molecular FormulaC17H20O
Molecular Weight240.34 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=C(C=C2)CCCCCO
InChIInChI=1S/C17H20O/c18-14-6-2-3-7-15-10-12-17(13-11-15)16-8-4-1-5-9-16/h1,4-5,8-13,18H,2-3,6-7,14H2
InChIKeyGKFQLFNRJVCOFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(4-Biphenylyl)pentanol (CAS 120756-57-2): Technical Procurement Baseline and Molecular Specifications


5-(4-Biphenylyl)pentanol (CAS 120756-57-2), also designated as [1,1′-Biphenyl]-4-pentanol or 5-(4-phenylphenyl)pentan-1-ol, is a synthetic biphenyl derivative bearing a terminal primary alcohol at the C5 position of an n-pentyl chain (C17H20O, MW 240.34 g/mol) [1]. The molecule comprises a planar biphenyl core covalently linked to a flexible pentanol side chain, yielding a calculated XLogP of 4.4 and topological polar surface area of 20.2 Ų [2]. This structural architecture confers a balance of rigid aromaticity for π-stacking interactions and a terminal hydroxyl handle amenable to further derivatization, rendering the compound a versatile intermediate in organic synthesis and materials research . Procurement considerations must account for the compound's exact positional isomerism, as regioisomeric variants with hydroxyl groups at alternative chain positions exhibit distinct physicochemical and reactivity profiles that preclude indiscriminate substitution.

Why 5-(4-Biphenylyl)pentanol (CAS 120756-57-2) Cannot Be Replaced by Generic Biphenyl Alcohol Analogs in Specialized Applications


Interchanging 5-(4-biphenylyl)pentanol with other biphenyl-containing alcohols—even those bearing identical molecular formulas—introduces non-trivial deviations in molecular geometry, hydrogen-bonding capacity, and metabolic stability that directly undermine experimental reproducibility and industrial performance. The terminal primary alcohol at the C5 position of the n-pentyl chain confers a distinct spatial separation between the biphenyl scaffold and the reactive hydroxyl moiety, whereas regioisomers such as 1-(4-biphenylyl)-n-pentanol (CAS 5112-90-3), which positions the alcohol at the benzylic C1 position adjacent to the biphenyl ring, exhibit markedly different electronic character (secondary vs. primary alcohol), oxidation susceptibility, and esterification kinetics [1]. Furthermore, the n-pentyl chain length of five methylene units has been empirically established as a critical determinant of HMG-CoA reductase inhibitory activity in biphenylyl ester derivatives—variation of chain length by even a single methylene unit alters enzyme inhibition profiles and lipophilicity in quantifiable ways [2]. Consequently, procurement decisions predicated solely on biphenyl alcohol class membership, without rigorous verification of chain length and hydroxyl positional isomerism, risk introducing uncontrolled variables that compromise assay validity, synthetic route fidelity, and material consistency.

Quantitative Differentiators of 5-(4-Biphenylyl)pentanol (CAS 120756-57-2) Relative to Regioisomeric and Chain-Length Analogs


Hydroxyl Positional Isomerism Dictates Alcohol Classification and Synthetic Versatility: C5 Primary vs. C1 Benzylic Alcohol

5-(4-Biphenylyl)pentanol (CAS 120756-57-2) is unequivocally a primary alcohol with the hydroxyl group positioned at the C5 terminus of an n-pentyl chain, whereas the structurally related compound 1-(4-biphenylyl)-n-pentanol (CAS 5112-90-3) features a secondary benzylic alcohol at the C1 position directly adjacent to the biphenyl ring [1]. Primary alcohols exhibit substantially lower susceptibility to oxidation compared to secondary benzylic alcohols under ambient or mildly oxidative conditions, which is critical for long-term storage stability and consistent synthetic outcomes. Furthermore, the nucleophilicity and esterification profiles differ markedly: primary alcohols undergo smoother esterification and etherification without the steric hindrance and resonance stabilization effects inherent to benzylic systems, enabling more predictable and higher-yielding downstream derivatizations [2].

Organic Synthesis Medicinal Chemistry Intermediate Validation

Pentyl Chain Length as a Critical Determinant of HMG-CoA Reductase Inhibitory Activity in Biphenylyl Ester Derivatives

Systematic structure-activity relationship (SAR) studies on half acid esters of 1-(4-biphenylyl)pentanol demonstrated that the number of methylene units separating the biphenyl core from the ester moiety exerts a quantifiable influence on HMG-CoA reductase inhibition in rat liver assays [1]. When methylene spacer length between carboxyl and ester groups was varied from zero to six, a minimum of one methylene unit was required for reasonable inhibitory activity; further separation produced small but measurable changes in potency [1]. Importantly, the parent compound 1-(4-biphenylyl)-n-pentyl hydrogen succinate—derived from the n-pentyl chain scaffold shared by 5-(4-biphenylyl)pentanol—served as the benchmark inhibitor in subsequent hypocholesterolemic agent series, with substituted 4-biphenylylalkyl carboxylic acids lacking the full n-butyl side chain exhibiting altered inhibition profiles [2]. These data establish the five-carbon chain length as a pharmacologically validated scaffold dimension, distinguishing 5-(4-biphenylyl)pentanol from shorter-chain or longer-chain biphenyl alcohol analogs.

Enzymology Lipid Metabolism Inhibitor SAR

Physicochemical Profile Differentiation: Computed LogP and Topological Polar Surface Area Distinguish Isomers

Computationally derived physicochemical parameters reveal quantifiable differences between 5-(4-biphenylyl)pentanol (CAS 120756-57-2) and its C1 regioisomer 1-(4-biphenylyl)-n-pentanol (CAS 5112-90-3). 5-(4-Biphenylyl)pentanol exhibits a calculated XLogP of 4.4 and topological polar surface area (TPSA) of 20.2 Ų [1], whereas the C1 benzylic isomer is associated with a LogP value of 7.44 and a TPSA of 13.59 Ų [2]. The substantially higher lipophilicity (ΔLogP ≈ 3.0) and reduced polar surface area of the C1 isomer reflect the shielding of the hydroxyl group by the adjacent biphenyl ring and the loss of one polar oxygen environment relative to the primary alcohol. These divergent properties directly impact membrane permeability predictions, solubility in aqueous and organic media, and chromatographic retention behavior—critical considerations for purification, formulation, and biological assay design.

Computational Chemistry ADME Prediction Material Science

Terminal Primary Alcohol Enables Higher Synthetic Fidelity in Esterification and Polymer Grafting Relative to Sterically Hindered Analogs

5-(4-Biphenylyl)pentanol contains a terminal primary hydroxyl group attached to an unhindered n-pentyl chain, a structural feature that confers predictable and high-yielding reactivity in nucleophilic substitution, esterification, and etherification reactions. In contrast, biphenyl alcohols bearing hydroxyl groups at positions ortho to the biphenyl linkage or at benzylic C1 positions experience varying degrees of steric hindrance and electronic deactivation that reduce reaction rates and yields [1]. The ability to reliably convert the terminal alcohol to halides, mesylates, tosylates, or esters without competing elimination or oxidation pathways is a demonstrable synthetic advantage in multi-step routes. This predictable reactivity underpins the compound's documented utility as a building block for advanced materials, including liquid crystalline polymers and functional resins .

Polymer Chemistry Prodrug Design Functionalization Efficiency

Optimal Use Cases for 5-(4-Biphenylyl)pentanol (CAS 120756-57-2) Based on Documented Differentiation Evidence


Synthesis of HMG-CoA Reductase Inhibitor Lead Scaffolds Requiring Validated n-Pentyl Chain Geometry

5-(4-Biphenylyl)pentanol provides the precise five-carbon chain architecture that was empirically validated as the scaffold for 1-(4-biphenylyl)pentyl hydrogen succinate, a benchmark HMG-CoA reductase inhibitor in the 1970s hypocholesterolemic agent series [1]. Researchers developing next-generation biphenyl-based lipid-lowering agents can leverage this compound to access the pharmacologically characterized n-pentyl chain length, avoiding the activity-compromising effects observed with chain-truncated or chain-elongated analogs [2]. The terminal primary alcohol also enables clean esterification to generate diverse half-acid esters for SAR expansion without the confounding oxidation lability of benzylic alcohol variants.

Controlled Functionalization of Liquid Crystalline Polymers and Advanced Organic Materials

The rigid biphenyl core of 5-(4-biphenylyl)pentanol serves as a mesogenic unit capable of π-π stacking and orientational ordering, while the terminal primary alcohol provides an unhindered grafting site for covalent attachment to polymer backbones or surface functionalization [1]. This dual functionality—arising from the specific C5 hydroxyl placement—enables the compound to act as a side-chain precursor in liquid crystalline polymer synthesis where predictable reactivity and minimal steric congestion at the attachment point are essential for achieving desired mesophase behavior and thermal stability.

Preparation of Biphenyl-Containing Prodrugs and Conjugates Requiring Optimized Lipophilicity (LogP 4.4)

5-(4-Biphenylyl)pentanol exhibits a computationally derived XLogP of 4.4 and a topological polar surface area of 20.2 Ų [1], placing it within a moderate lipophilicity range favorable for balancing membrane permeability with aqueous solubility in prodrug design. In contrast to the highly lipophilic C1 benzylic isomer (LogP 7.44, PSA 13.59 Ų) [2], 5-(4-biphenylyl)pentanol offers a less extreme partition coefficient that may facilitate more predictable pharmacokinetic behavior and improved formulation flexibility. This property profile is particularly relevant for conjugation strategies aiming to modulate the ADME characteristics of polar drug payloads.

Calibration Standards and Method Development for Chromatographic Separation of Biphenyl Alcohol Regioisomers

The quantifiable physicochemical divergence between 5-(4-biphenylyl)pentanol (XLogP 4.4, TPSA 20.2 Ų) [1] and its C1 regioisomer (LogP 7.44, PSA 13.59 Ų) [2] establishes a reproducible basis for developing and validating HPLC or GC methods to resolve these structurally similar compounds. Procurement of authentic 5-(4-biphenylyl)pentanol with verified CAS 120756-57-2 identity enables analytical laboratories to establish retention time references, purity assessment protocols, and stability-indicating assays that definitively discriminate between positional isomers—a critical quality control function in regulated pharmaceutical and industrial chemical manufacturing environments.

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